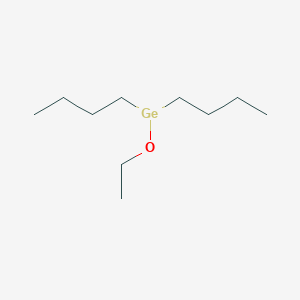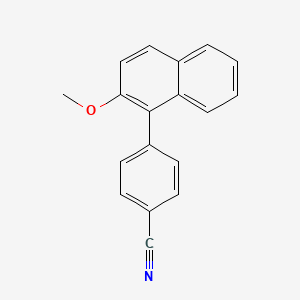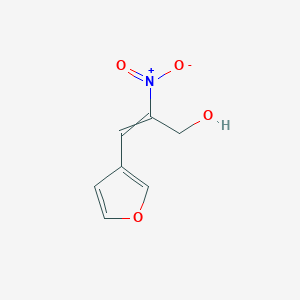
3-(3,5-Difluoroanilino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluoroanilino)benzoic acid is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and an anilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoroanilino)benzoic acid typically involves the following steps:
Preparation of 3,5-Difluoroaniline: This can be achieved by reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride, followed by chlorination and reduction steps.
Coupling Reaction: The 3,5-difluoroaniline is then coupled with benzoic acid derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluoroanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluoroanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluoroanilino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluorobenzoic acid: Similar structure but lacks the anilino group.
3,5-Difluoroaniline: Similar structure but lacks the benzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of fluorine atoms.
Uniqueness
3-(3,5-Difluoroanilino)benzoic acid is unique due to the presence of both fluorine atoms and an anilino group, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
834911-74-9 |
|---|---|
Molekularformel |
C13H9F2NO2 |
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
3-(3,5-difluoroanilino)benzoic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-9-5-10(15)7-12(6-9)16-11-3-1-2-8(4-11)13(17)18/h1-7,16H,(H,17,18) |
InChI-Schlüssel |
NZERVRQYDCCWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC(=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)

![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)


![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


